Cyclopentanecarbonitrile, 3-(1-methylethylidene)-
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Overview
Description
Cyclopentanecarbonitrile, 3-(1-methylethylidene)- is an organic compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol It is a nitrile derivative of cyclopentane, characterized by the presence of a cyano group (-CN) attached to the cyclopentane ring and a methylethylidene substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarbonitrile, 3-(1-methylethylidene)- can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate nitrile source under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired nitrile compound .
Industrial Production Methods
In industrial settings, the production of cyclopentanecarbonitrile, 3-(1-methylethylidene)- may involve large-scale nitrile synthesis processes. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbonitrile, 3-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
Cyclopentanecarbonitrile, 3-(1-methylethylidene)- has several scientific research applications:
Chemistry: It is used as a substrate in the study of nitrile hydrolysis and other organic reactions.
Biology: The compound serves as a model substrate for investigating enzyme-catalyzed nitrile hydrolysis.
Medicine: Research into its potential pharmacological properties and interactions with biological targets is ongoing.
Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of cyclopentanecarbonitrile, 3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for nitrile-hydrolyzing enzymes, leading to the formation of corresponding amides or acids. These reactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbonitrile: A simpler nitrile derivative of cyclopentane without the methylethylidene substituent.
Cyclopentyl cyanide: Another nitrile derivative with a different substitution pattern.
Cyanocyclopentane: A nitrile compound with a cyano group directly attached to the cyclopentane ring
Uniqueness
Cyclopentanecarbonitrile, 3-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylethylidene group at the 3-position influences its behavior in chemical reactions and its interactions with biological systems .
Properties
CAS No. |
89683-72-7 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-propan-2-ylidenecyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c1-7(2)9-4-3-8(5-9)6-10/h8H,3-5H2,1-2H3 |
InChI Key |
SZIUIOJLCALYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C1)C#N)C |
Origin of Product |
United States |
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